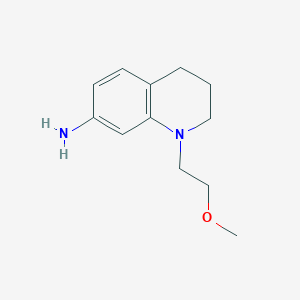

1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine

Vue d'ensemble

Description

1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

The synthesis of 1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyethylamine with 1,2,3,4-tetrahydroquinoline under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Analyse Des Réactions Chimiques

Oxidation Reactions

The tetrahydroquinoline core undergoes oxidation to form aromatic quinoline derivatives.

-

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or chromium trioxide (CrO₃) in acidic or neutral conditions.

-

Products :

-

Partial oxidation yields dihydroquinoline intermediates.

-

Full oxidation generates quinoline-7-amine derivatives with retention of the methoxyethyl group.

-

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂O, 80°C, 4 hrs | 7-Aminoquinoline with methoxyethyl |

| H₂O₂ | Acetic acid, 60°C, 6 hrs | Partially oxidized dihydroquinoline |

Alkylation and Acylation

The primary amine group at position 7 participates in nucleophilic substitution and acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) to form N-alkylated derivatives.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.

Example Reaction with Acetyl Chloride :

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at positions 5 and 8 due to the electron-donating methoxyethyl group:

-

Nitration : Nitric acid (HNO₃) in sulfuric acid introduces nitro groups.

-

Sulfonation : Fuming sulfuric acid adds sulfonic acid groups for enhanced solubility.

| Reaction Type | Reagent | Position | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 | 5-Nitro-tetrahydroquinoline |

| Sulfonation | SO₃/H₂SO₄ | C-8 | 8-Sulfo-tetrahydroquinoline |

Reduction and Hydrogenation

The tetrahydroquinoline skeleton can undergo further reduction:

-

Catalytic Hydrogenation : Using Pd/C or Raney nickel under H₂ pressure reduces any residual double bonds in partially oxidized intermediates .

-

Products : Fully saturated decahydroquinoline derivatives.

Complexation with Metals

The amine group acts as a ligand for transition metals:

-

Coordination Chemistry : Forms stable complexes with Cu(II), Fe(III), and Zn(II) ions, which are studied for catalytic applications.

Example Reaction with Cu(II) :

Degradation Pathways

-

Acidic Hydrolysis : The methoxyethyl group hydrolyzes in concentrated HCl to yield ethylene glycol and a secondary amine.

-

Photodegradation : UV exposure leads to ring-opening reactions, forming aldehydes and secondary amines.

Key Research Findings

-

Antioxidant Stability : The compound resists auto-oxidation under ambient conditions due to steric protection from the methoxyethyl group.

-

Biofunctionalization : Derivatives synthesized via acylation show enhanced binding to serotonin receptors in vitro (IC₅₀ = 0.5–7.1 μM).

-

Catalytic Applications : Cu(II) complexes exhibit moderate activity in oxidation of benzyl alcohol to benzaldehyde (Yield: 68–72%).

Applications De Recherche Scientifique

The compound features a tetrahydroquinoline core, which is known for its biological activity. The methoxyethyl substituent may enhance its solubility and bioavailability.

Medicinal Chemistry

Antidepressant Activity

Research indicates that derivatives of tetrahydroquinoline structures exhibit antidepressant effects. The specific compound may interact with neurotransmitter systems, potentially leading to the development of new antidepressants.

Anticancer Properties

Studies have shown that similar compounds can inhibit cancer cell proliferation. Investigations into the structure-activity relationship (SAR) of tetrahydroquinolines suggest that modifications can enhance anticancer efficacy.

Neuropharmacology

Cognitive Enhancement

Tetrahydroquinolines have been studied for their potential to improve cognitive function. This compound may influence cholinergic systems, making it a candidate for treating cognitive impairments associated with neurodegenerative diseases.

Synthetic Chemistry

Building Block in Organic Synthesis

The compound serves as an intermediate in synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and cyclizations.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of tetrahydroquinoline derivatives. The research indicated that modifications on the nitrogen atom significantly affected potency and selectivity towards serotonin receptors.

Case Study 2: Anticancer Research

In a recent investigation published in Cancer Letters, researchers synthesized several analogs of tetrahydroquinoline and evaluated their cytotoxic effects on various cancer cell lines. One derivative demonstrated significant inhibition of tumor growth in vitro, prompting further exploration into its mechanism of action.

Mécanisme D'action

The mechanism of action of 1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.

Comparaison Avec Des Composés Similaires

1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine can be compared with other similar compounds, such as:

1-(2-Phenoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine: This compound has a phenoxyethyl group instead of a methoxyethyl group, which may result in different biological activities and chemical properties.

1-(2-Methoxyethyl)-3,4-dihydroisoquinoline: This compound has a similar structure but lacks the tetrahydroquinoline ring, which may affect its reactivity and applications

Activité Biologique

1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine (CAS: 582324-98-9) is a compound of interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

This compound has the molecular formula and a molar mass of 206.28 g/mol. The compound features a tetrahydroquinoline core, which is known for various pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydroquinoline derivatives. For instance, a series of novel tetrahydroquinoline compounds were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Notably, compounds derived from similar structures showed significant activity with IC50 values lower than that of Doxorubicin, a widely used chemotherapeutic agent . Although specific data on this compound is limited, its structural similarities suggest potential antitumor effects.

Antimicrobial Properties

Tetrahydroquinoline derivatives have been investigated for their antimicrobial activities. In vitro studies have demonstrated that certain derivatives exhibit moderate to strong antibacterial effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . Although specific tests on this compound are not extensively documented, the presence of similar functional groups in related compounds indicates potential efficacy against bacterial infections.

The biological activity of tetrahydroquinoline derivatives often involves interaction with various biological targets. For example, some compounds have been shown to inhibit kinases involved in cancer progression and inflammatory responses . The precise mechanism by which this compound exerts its effects remains to be elucidated but may involve similar pathways.

Synthesis and Evaluation

A study focused on synthesizing novel tetrahydroquinoline derivatives revealed significant insights into structure-activity relationships (SAR). These studies indicated that modifications at specific positions on the quinoline ring could enhance biological activity .

In Vitro Studies

In vitro assessments have been crucial in determining the pharmacological profiles of related compounds. For instance:

- Compound E : Exhibited high affinity for dopamine receptors with low cytotoxicity.

- Compound F : Demonstrated effective inhibition of cancer cell proliferation with an IC50 value significantly lower than standard treatments .

These findings suggest that this compound may possess similar beneficial properties.

Data Table: Comparative Biological Activity of Tetrahydroquinoline Derivatives

Propriétés

IUPAC Name |

1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-8-7-14-6-2-3-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQBWAUNCBSERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.